N-(3-chloro-4-fluorophenyl)-2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H19ClFN3O4S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0768831 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It has been suggested that it inhibits the entry of lassa mammarenavirus (lasv) by affecting the ssp–gp2 subunit interface of the lasv glycoprotein, thereby blocking ph-dependent viral fusion .
Biochemical Pathways
Given its proposed mode of action, it may interfere with the viral entry pathway of lasv, preventing the virus from entering host cells and thereby inhibiting viral replication .
Result of Action
The result of the compound’s action is likely a reduction in the ability of LASV to infect host cells, which could potentially lead to a decrease in viral load and disease severity . .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O4S/c19-14-11-13(6-7-15(14)20)21-17(24)12-22-8-4-5-16(18(22)25)28(26,27)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBXMLAYASMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.